

ilaprazole sodium temperature dependent degradation

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Compound Focus: Ilaprazole sodium

CAS No.: 172152-50-0

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Frequently Asked Questions

- **Q1: What is the recommended storage condition for ilaprazole sodium?**
 - **A: Ilaprazole sodium** is highly unstable at room temperature. The pure active pharmaceutical ingredient (API) requires storage at **5°C (refrigeration)** to prevent significant degradation. One study noted that under standard conditions (25±2°C and 65±5% relative humidity), the purity of pure ilaprazole was predicted to drop from 99.8% to 90% over three months [1].
- **Q2: How can I improve the stability of ilaprazole sodium for my experiments?**
 - **A:** Research indicates that forming a **cocrystal** with a coformer like **Xylitol** can significantly enhance stability. The ilaprazole/xylitol (Ila/Xyl) cocrystal maintained 99.8% purity over three months at 25°C and 65% relative humidity, a marked improvement over the pure API [1]. For injectable formulations, maintaining a highly **alkaline environment (pH 9.0-12.0)** and using excipients like mannitol and antioxidants (e.g., sodium thiosulfate) is critical for stability [2].
- **Q3: What are the main degradation pathways for ilaprazole?**
 - **A:** Forced degradation studies show that ilaprazole is susceptible to **acidic, basic, and oxidative stress**. It is particularly sensitive; one study recorded **27.28% degradation in 24 hours under acidic conditions**. It shows less sensitivity to thermal and photolytic stress [3]. Like other proton pump inhibitors, its degradation can be influenced by water vapor and oxygen, leading to various benzimidazole and pyridine derivatives [4].

- **Q4: Which analytical method is recommended for monitoring degradation?**
 - **A:** A validated **gradient High-Performance Liquid Chromatography (HPLC)** method is highly effective. One developed method uses a C8 column with a UV detector at 237 nm and a mobile phase of methanol and a phosphate/NaOH buffer. This method can separate ilaprazole from its degradation products with a low limit of detection (10 ng/ml) [5]. **Liquid Chromatography-Mass Spectrometry (LC-MS)** is ideal for identifying the structures of the degradants formed under different stress conditions [3].

Stability Data & Degradation Conditions

The following table summarizes key quantitative data on how ilaprazole behaves under various conditions, which is crucial for experimental planning.

Parameter	Condition/Value	Experimental Context / Impact
Recommended Storage Temp.	5°C	For pure Ilaprazole API to prevent degradation [1].
Room Temp. Purity Loss	~10% drop (99.8% to ~90%)	Predicted over 3 months at 25°C, 65% RH for pure API [1].
Acidic Degradation	27.28% degradation	Observed over 24 hours in a forced degradation study [3].
Optimal HPLC Detection	237 nm	Wavelength for UV detection in a validated HPLC method [5].
HPLC Limit of Detection	10 ng/mL	Demonstrates high sensitivity of the analytical method [5].

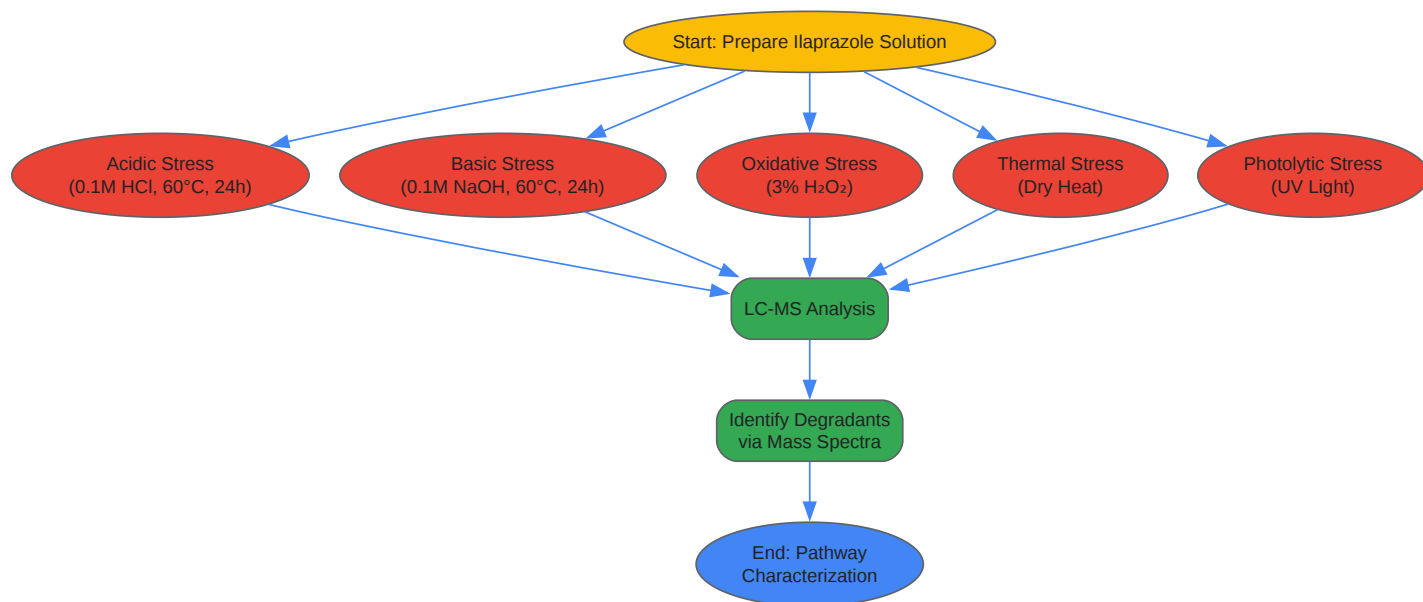
Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Study for LC-MS Analysis

This protocol is used to understand the degradation pathways and identify degradation products [3].

- **Sample Preparation:** Prepare separate solutions of **ilaprazole sodium** in appropriate solvents (e.g., water, methanol).
- **Stress Conditions:**
 - **Acidic Hydrolysis:** Treat the sample with 0.1M HCl. Heat at a defined temperature (e.g., 60°C) for 24 hours.
 - **Basic Hydrolysis:** Treat the sample with 0.1M NaOH. Heat similarly.
 - **Oxidative Stress:** Treat the sample with 3% H₂O₂.
 - **Thermal Stress:** Expose the solid powder to dry heat (e.g., 60°C).
 - **Photolytic Stress:** Expose the solid powder to UV light as per ICH guidelines.
- **Analysis:** Analyze the stressed samples using LC-MS.
 - **Column:** Zodiac CN C18 (250mm x 4.6mm, 5µm) or equivalent.
 - **Mobile Phase:** Use an isocratic or gradient elution with a mixture of methanol and a volatile buffer (e.g., ammonium formate).
 - **Detection:** Use a Photodiode Array (PDA) detector and Mass Spectrometer. The mass spectra will help characterize the molecular structure of each degradant.

The workflow for this protocol is as follows:



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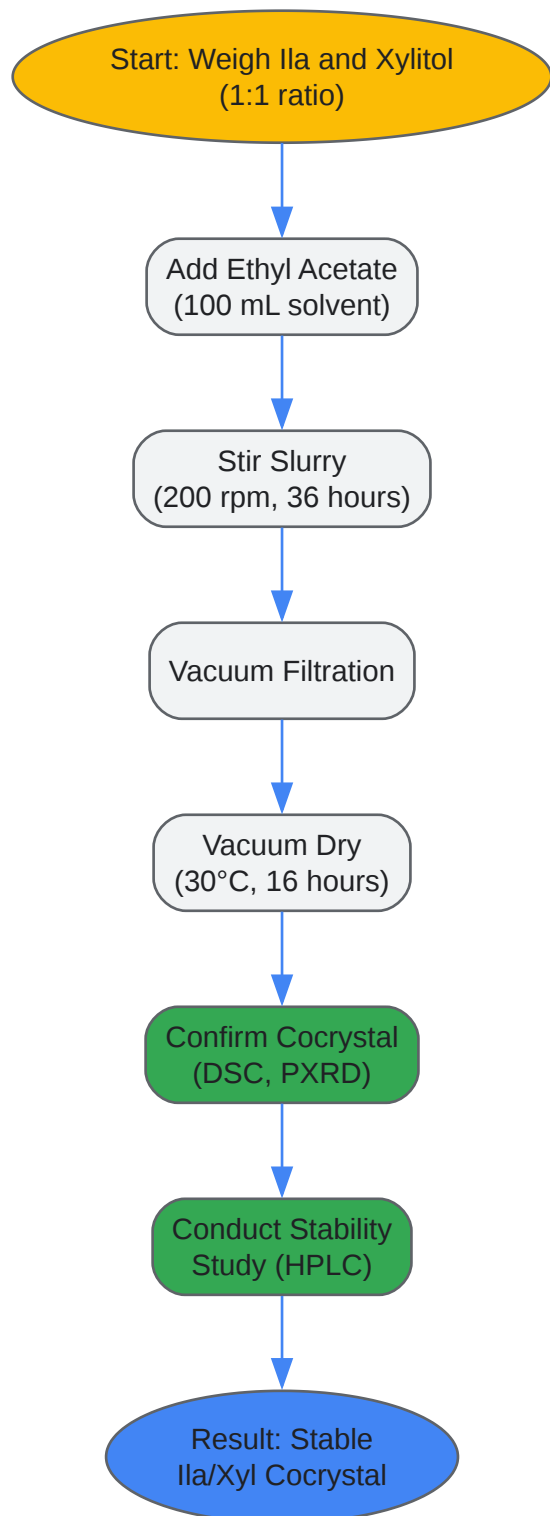
Protocol 2: Enhanced Stability via Cocrystal Formation

This protocol describes the preparation of a more stable ilaprazole/xylitol cocrystal using the slurry technique [1].

- **Slurry Preparation:** Weigh out 10 g of ilaprazole and 4.2 g of xylitol (1:1 molar equivalent) and place them in a reactor.
- **Solvent Addition:** Add 100 mL of ethyl acetate (EA) to the reactor to create a slurry.
- **Agitation:** Stir the mixture at 200 rpm for approximately 36 hours at room temperature. This process allows for solvent-mediated phase transformation into the cocrystal.
- **Isolation:** After stirring, vacuum-filter the resulting solid product.
- **Drying:** Dry the filtered solid under vacuum at 30°C for 16 hours to remove residual solvent.
- **Characterization:** Confirm the formation of the 1:1 Ila/Xyl cocrystal using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). Its stability can be assessed by

storing it at 25°C and comparing the impurity profile against pure ilaprazole over time via HPLC.

The cocrystal formation and testing process is outlined below:



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Troubleshooting Guide

Problem	Possible Cause	Solution
High degradation during analysis.	Exposure to heat, moisture, or acidic conditions during sample prep.	Keep samples cooled; use an alkaline mobile phase; minimize analysis time [6] [3].
Poor peak shape in HPLC.	Degradation on-column or incompatible pH.	Ensure the mobile phase pH is alkaline (e.g., using NaOH) to maintain compound stability [5].
Low recovery in dissolution test.	Degradation in dissolution medium.	Use a high-pH medium (e.g., pH 10) to test dissolution, as demonstrated for the IIa/Xyl cocrystal [1].
Color change in solid sample.	Oxidative or thermal degradation.	Store the API refrigerated; consider using a stabilized cocrystal form for long-term studies [1].

Key Takeaways for Researchers

- **Stability is the Primary Challenge:** The central theme in working with **ilaprazole sodium** is its inherent instability. Proactive measures to control temperature and environment are non-negotiable [1].
- **Formulation is Key to Stability:** The search results consistently show that overcoming stability issues requires moving beyond the pure API. Strategies like cocrystal formation (IIa/Xyl) or formulating as a lyophilized powder for injection with specific excipients are highly effective [1] [2].
- **Use Stability-Indicating Methods:** Accurate data relies on analytical methods like the described HPLC and LC-MS protocols, which are specifically designed to separate and quantify the drug from its degradation products [5] [3].

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To cite this document: Smolecule. [ilaprazole sodium temperature dependent degradation].

Smolecule, [2026]. [Online PDF]. Available at:

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